An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Hexadiyne
An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Hexadiyne
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Hexadiyne (IUPAC name: Hexa-1,3-diyne) is a conjugated diyne with the molecular formula C₆H₆.[1][2][3] Its structure, characterized by a linear four-carbon chain with alternating triple and single bonds, imparts unique electronic and chemical properties. This guide provides a comprehensive overview of the molecular structure, bonding, and key physicochemical properties of 1,3-hexadiyne, supplemented with a representative synthetic protocol and theoretical structural data. Due to a scarcity of published experimental data for this specific molecule, some values are based on established chemical principles and data from analogous compounds.
Molecular Structure
The molecular structure of 1,3-hexadiyne is defined by a six-carbon backbone. The carbons C1 through C4 form a linear, rigid rod-like structure due to the sp-hybridization of the alkyne carbons. The terminal ethyl group (C5 and C6) introduces a saturated, flexible tail. The molecule has a molecular weight of approximately 78.11 g/mol .[2][3]
Geometry and Hybridization
The core of 1,3-hexadiyne consists of four sp-hybridized carbon atoms (C1, C2, C3, C4) and two sp³-hybridized carbon atoms (C5, C6).
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sp-hybridized carbons (C1-C4): These carbons form a linear arrangement with bond angles of 180°. Each carbon has two unhybridized p-orbitals that are perpendicular to each other and to the molecular axis.
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sp³-hybridized carbons (C5-C6): These carbons adopt a tetrahedral geometry with approximate bond angles of 109.5°.
This combination of hybridization states results in a molecule with a distinct linear, electron-rich segment and a flexible, saturated terminus.
Bond Lengths and Angles
| Parameter | Atom(s) Involved | Theoretical/Estimated Value |
| Bond Lengths (Å) | ||
| C1≡C2 | Triple Bond | ~1.21 Å |
| C2-C3 | Single Bond | ~1.38 Å |
| C3≡C4 | Triple Bond | ~1.21 Å |
| C4-C5 | Single Bond | ~1.46 Å |
| C5-C6 | Single Bond | ~1.54 Å |
| C1-H | C-H Bond | ~1.06 Å |
| C5-H | C-H Bond | ~1.09 Å |
| C6-H | C-H Bond | ~1.09 Å |
| **Bond Angles (°) ** | ||
| H-C1≡C2 | Linear | 180° |
| C1≡C2-C3 | Linear | 180° |
| C2-C3≡C4 | Linear | 180° |
| C3≡C4-C5 | Linear | 180° |
| C4-C5-C6 | Tetrahedral | ~109.5° |
| H-C5-H | Tetrahedral | ~109.5° |
| H-C6-H | Tetrahedral | ~109.5° |
Note: These values are estimations based on standard bond lengths and angles for alkynes and alkanes and may not represent precise experimental measurements.
Electronic Structure and Bonding
The bonding in 1,3-hexadiyne is dominated by its conjugated diyne system, which gives rise to its characteristic properties.
Sigma (σ) Framework
The sigma framework is formed by the head-on overlap of hybrid orbitals. The linear C1-C2-C3-C4 chain is built from the overlap of sp-hybridized orbitals on the carbons. The C4-C5 bond results from the overlap of an sp-hybrid orbital from C4 and an sp³-hybrid orbital from C5. The remaining C-C and C-H bonds are also sigma bonds.
Pi (π) System and Conjugation
The two triple bonds in 1,3-hexadiyne are conjugated, meaning they are separated by a single bond. This arrangement allows for the delocalization of π-electrons across the four sp-hybridized carbons.
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Each triple bond consists of one σ bond and two π bonds.
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The π bonds are formed by the side-on overlap of the unhybridized p-orbitals on the sp-hybridized carbons.
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The p-orbitals on C2 and C3 can overlap, creating a continuous π-system that extends from C1 to C4. This delocalization of electrons leads to increased stability compared to non-conjugated diynes.
The visualization below illustrates the overlap of the p-orbitals forming the conjugated π-system.
Caption: Molecular structure and p-orbital overlap in 1,3-hexadiyne.
Physicochemical and Spectroscopic Data
While comprehensive experimental data is limited, some key properties have been reported or can be reliably calculated.
| Property | Value | Reference/Source |
| Molecular Formula | C₆H₆ | [1][2][3] |
| Molecular Weight | 78.11 g/mol | [2][3] |
| IUPAC Name | Hexa-1,3-diyne | [3] |
| CAS Registry Number | 4447-21-6 | [1] |
| Boiling Point | 87 °C (188.6 °F; 360.15 K) | [2] |
| Ionization Energy | 9.25 - 9.41 eV | [4] |
| 13C NMR (Calculated) | ||
| C1 | ~65-75 ppm | Theoretical Estimation |
| C2 | ~75-85 ppm | Theoretical Estimation |
| C3 | ~75-85 ppm | Theoretical Estimation |
| C4 | ~65-75 ppm | Theoretical Estimation |
| C5 | ~20-30 ppm | Theoretical Estimation |
| C6 | ~10-20 ppm | Theoretical Estimation |
| IR Spectroscopy (Expected) | ||
| ≡C-H Stretch | ~3300 cm⁻¹ (sharp, medium) | General IR Data |
| C≡C Stretch (conjugated) | ~2100-2260 cm⁻¹ (sharp, variable intensity) | General IR Data |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | General IR Data |
Experimental Protocols
Representative Synthesis: Cadiot-Chodkiewicz Coupling
A common method for synthesizing unsymmetrical 1,3-diynes is the Cadiot-Chodkiewicz coupling. For 1,3-hexadiyne, this would involve the coupling of a 1-halo-alkyne with a terminal alkyne. A plausible route is the coupling of 1-bromo-1-butyne with ethynylmagnesium bromide in the presence of a copper(I) catalyst.
Disclaimer: The following is a generalized, representative protocol and has not been specifically extracted from a publication detailing the synthesis of 1,3-hexadiyne. It is for illustrative purposes.
Materials:
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1-bromo-1-butyne
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Ethynylmagnesium bromide (Grignard reagent)
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Copper(I) chloride (CuCl)
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Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
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Ethylamine (B1201723) (70% aqueous solution)
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Anhydrous Tetrahydrofuran (THF)
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Diethyl ether
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Saturated ammonium (B1175870) chloride solution
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Anhydrous magnesium sulfate
Procedure:
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A reaction flask is charged with copper(I) chloride, hydroxylamine hydrochloride, and 70% aqueous ethylamine under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.
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A solution of 1-bromo-1-butyne in THF is added dropwise to the cooled catalyst mixture.
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A solution of ethynylmagnesium bromide in THF is then added slowly to the reaction mixture, maintaining the temperature below 30°C.
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After the addition is complete, the reaction is stirred at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.
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The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
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The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 1,3-hexadiyne.
The workflow for this synthesis can be visualized as follows:
Caption: Generalized workflow for the synthesis of 1,3-hexadiyne.
Conclusion
1,3-Hexadiyne is a fundamental example of a conjugated diyne, possessing a linear, electron-rich π-system. Its structure is characterized by sp and sp³ hybridized carbons, leading to a rigid diyne core and a flexible ethyl terminus. While specific experimental structural and spectroscopic data are not widely available, its properties can be understood through theoretical models and comparison with analogous compounds. The Cadiot-Chodkiewicz coupling provides a representative and effective synthetic route to this and other unsymmetrical diynes, which are valuable building blocks in organic synthesis and materials science. Further experimental investigation is warranted to precisely determine its structural parameters and fully characterize its spectroscopic properties.
